3-(4-Bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid
CAS No.:
Cat. No.: VC18256439
Molecular Formula: C11H7BrClNO3
Molecular Weight: 316.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7BrClNO3 |
|---|---|
| Molecular Weight | 316.53 g/mol |
| IUPAC Name | 3-(4-bromo-3-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H7BrClNO3/c1-5-9(11(15)16)10(14-17-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,15,16) |
| Standard InChI Key | MZBJOADMIXOSFP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NO1)C2=CC(=C(C=C2)Br)Cl)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
3-(4-Bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (IUPAC name: 3-(4-bromo-3-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid) belongs to the isoxazole family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Its molecular formula is C₁₁H₇BrClNO₃, with a molecular weight of 316.53 g/mol. The compound’s structure features:
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A 4-bromo-3-chlorophenyl group at the 3-position of the isoxazole ring, introducing steric and electronic effects via halogen substituents.
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A methyl group at the 5-position, enhancing lipophilicity.
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A carboxylic acid moiety at the 4-position, enabling hydrogen bonding and salt formation.
The presence of bromine and chlorine atoms significantly influences the compound’s electronic configuration, potentially enhancing its binding affinity to biological targets. X-ray crystallography of related isoxazole derivatives reveals planar ring systems with dihedral angles between substituents, though structural disorder has been observed in analogous compounds .
Synthesis and Industrial Production
Key Synthetic Routes
The synthesis of 3-(4-bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is achieved through a multi-step protocol involving cyclization and functional group transformations. A patented method employs bis(trichloromethyl) carbonate (triphosgene) as a safer alternative to traditional acyl chlorinating agents like phosphorus oxychloride .
Reaction Overview
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Starting Material: 3-(4-Bromo-3-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid.
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Acyl Chlorination: Reacting the carboxylic acid with bis(trichloromethyl) carbonate in an organic solvent (e.g., tetrahydrofuran) at 20–150°C for 1–6 hours .
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Stoichiometry: Molar ratio of 1:0.34–0.5 (acid:triphosgene) with catalytic amounts of dimethylformamide (DMF).
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Workup: Isolation via filtration and recrystallization yields the acyl chloride, which can be hydrolyzed to regenerate the carboxylic acid .
Table 1: Optimization of Synthesis Parameters
This method avoids toxic byproducts and achieves yields exceeding 90%, making it scalable for industrial production .
| Target Pathway | Proposed Mechanism | Structural Basis |
|---|---|---|
| Apoptosis Regulation | Bcl-2 family protein inhibition | Halogen-phenyl hydrophobic interactions |
| Enzyme Inhibition | Competitive binding to active sites | Carboxylic acid H-bonding |
Applications in Medicinal and Materials Chemistry
Drug Development
The compound’s modular structure allows derivatization into prodrugs or kinase inhibitors. Its carboxylic acid group facilitates conjugation with amines or alcohols, enabling library synthesis for high-throughput screening.
Materials Science
Halogenated isoxazoles serve as precursors for liquid crystals and coordination polymers. The bromine and chlorine atoms enhance thermal stability and optical properties, making the compound viable for organic semiconductors.
Table 3: Comparative Analysis with Analogues
| Compound | Substituents | Key Applications |
|---|---|---|
| Target Compound | 4-Br, 3-Cl, COOH | Drug candidates, optoelectronics |
| 5-Methylisoxazole-4-COOH | H, COOH | Intermediate in agrochemicals |
| 3-Bromo-4-methylisoxazole | Br, CH₃ | Ligand in metal complexes |
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s interactions with cancer-related proteins using X-ray crystallography or molecular docking.
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Derivative Synthesis: Explore alkylation or amidation of the carboxylic acid to enhance bioavailability.
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Toxicological Profiling: Assess acute and chronic toxicity in preclinical models to establish safety margins.
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